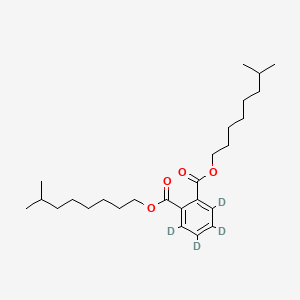
Glycidyl Eicosapentaenoate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidyl Eicosapentaenoate-d5 is a deuterated derivative of glycidyl eicosapentaenoate, which is an ester of eicosapentaenoic acid. This compound is primarily used in biochemical and proteomics research. The molecular formula of this compound is C23H29D5O3, and it has a molecular weight of 363.55 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycidyl Eicosapentaenoate-d5 typically involves the esterification of eicosapentaenoic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy, is common to verify the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions: Glycidyl Eicosapentaenoate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Glycidyl Eicosapentaenoate-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in the study of lipid metabolism and the role of eicosapentaenoic acid in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Used in the development of new materials and formulations, particularly in the food and pharmaceutical industries
Wirkmechanismus
The mechanism of action of Glycidyl Eicosapentaenoate-d5 involves its interaction with cellular membranes and enzymes. The compound is known to modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Glycidyl Eicosapentaenoate: The non-deuterated form of Glycidyl Eicosapentaenoate-d5.
Glycidyl Docosahexaenoate: An ester of docosahexaenoic acid with similar biochemical properties.
Glycidyl Linoleate: An ester of linoleic acid with different fatty acid composition.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in isotopic labeling studies. This property allows researchers to trace the metabolic pathways and interactions of eicosapentaenoic acid in biological systems .
Eigenschaften
CAS-Nummer |
1795143-63-3 |
|---|---|
Molekularformel |
C23H34O3 |
Molekulargewicht |
363.553 |
IUPAC-Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
InChI-Schlüssel |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Synonyme |
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl-d5 Ester; EPA Glycidyl-d5 Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













